Nocardione B
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C14H12O4/c1-7-6-9-12(15)13(16)11-8(14(9)18-7)4-3-5-10(11)17-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
VIEJGPLASHRUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C3=C(C(=CC=C3)OC)C(=O)C2=O |
Synonyms |
nocardione B |
Origin of Product |
United States |
Origin, Isolation, and Cultivation Methodologies of Nocardione B Producing Organisms
Nocardione B is a natural product synthesized by the bacterium Nocardia sp. TP-A0248. nih.govnpatlas.org The genus Nocardia comprises a group of bacteria that are widely distributed in the environment, commonly found in soil, decaying vegetation, and aquatic habitats. cdc.govmsdvetmanual.comdovepress.com These bacteria are Gram-positive, aerobic, and form branching filaments, which can fragment into rod-like or coccoid shapes. msdvetmanual.comnih.gov
The isolation of Nocardia species from environments rich in microbial life, such as soil, requires selective techniques to inhibit the growth of more rapidly proliferating microorganisms. scispace.com One of the most effective methods is paraffin (B1166041) baiting, which leverages the ability of Nocardia to utilize paraffin as a sole carbon source for growth. scispace.comnih.govasm.org This technique has proven statistically more effective for isolating Nocardia from complex samples compared to conventional culturing on standard media like Sabouraud dextrose agar (B569324). asm.org
For the cultivation of Nocardia species, various chemically defined and selective media are employed. While they can grow on standard media, selective agars can enhance recovery from mixed samples. nih.govnih.gov The growth of Nocardia colonies is typically slow, often requiring an incubation period of several days to weeks. dovepress.comcdc.gov Colonies can exhibit a range of appearances, from white to orange, and often have a powdery or chalky texture due to the formation of aerial hyphae. dovepress.comnih.gov
Table 1: Selected Cultivation Media and Techniques for Nocardia Species
| Method/Medium | Description | Purpose | Reference(s) |
| Paraffin Baiting | Utilizes a carbon-free broth with a paraffin-coated rod. Nocardia grows on the paraffin. | Selective isolation from polymicrobial samples like soil and sputum. | scispace.comnih.govasm.org |
| Buffered Charcoal-Yeast Extract (BCYE) Agar | A selective medium often supplemented with antibiotics. | Optimizes recovery from contaminated specimens. | nih.govscispace.com |
| Modified Thayer-Martin Medium | Contains antibiotics such as vancomycin, colistin, and nystatin. | Selective isolation from clinical specimens. | nih.govscispace.com |
| Paraffin Agar (PA) | A carbon-free agar with paraffin as the sole carbon source. | Suppresses the growth of other microorganisms in contaminated samples. | nih.gov |
Extraction and Initial Purification Methodologies from Fermentation Broth
The recovery of Nocardione B from the culture of Nocardia sp. TP-A0248 involves a multi-step process beginning with the separation of the compound from the fermentation broth. nih.gov The general strategy for isolating natural products like this compound from microbial cultures relies on solvent extraction followed by chromatographic purification. nih.govresearchgate.net
The initial step involves the extraction of the fermentation broth using an appropriate organic solvent. nih.gov This process separates the metabolites, including this compound, from the aqueous culture medium and cellular biomass. Following the initial extraction, the crude extract contains a mixture of compounds.
Subsequent purification is achieved through conventional column chromatography. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. By collecting different fractions as the mobile phase elutes, compounds can be isolated in a purer form. This method was successfully employed to purify this compound from the crude solvent extract of the Nocardia sp. TP-A0248 fermentation. nih.gov
Table 2: Summary of Extraction and Purification Steps for this compound
| Step | Methodology | Description | Reference(s) |
| 1. Fermentation | Cultivation of Nocardia sp. TP-A0248 in a suitable broth medium. | To produce a sufficient quantity of this compound. | nih.gov |
| 2. Extraction | Solvent Extraction | The fermentation broth is extracted with an organic solvent to isolate the crude mixture of metabolites. | nih.gov |
| 3. Purification | Conventional Column Chromatography | The crude extract is subjected to column chromatography to separate this compound from other compounds. | nih.gov |
Advanced Methodologies for Nocardione B Structural Elucidation
Spectroscopic Techniques in Nocardione B Structure Determination
Spectroscopic methods are fundamental to the structural elucidation of novel compounds like this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. msu.edu Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms within the molecule. researchgate.net
In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the proton environment. For instance, specific resonances can be assigned to aromatic, aliphatic, and methoxy (B1213986) protons, revealing their relative positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in establishing proton-proton coupling networks, which helps in piecing together molecular fragments. uzh.ch
¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. msu.edu The structural elucidation of related natural products often involves extensive 1D and 2D NMR analyses to determine their complex structures. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Nocardione Analogs
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Aliphatic CH/CH₂ | 1.5 - 4.5 | 20 - 60 |
| Methoxy (OCH₃) | 3.5 - 4.0 | 55 - 65 |
| Carbonyl (C=O) | - | 180 - 200 |
Note: This table presents typical chemical shift ranges for functional groups found in Nocardione and related compounds and is for illustrative purposes.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net
Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the presence of specific substructures and how they are connected. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS have been effectively used for the identification of related Nocardia species, demonstrating the utility of MS in this genus. nih.govmdpi.comd-nb.infonih.gov
Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. longdom.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. azolifesciences.com
The IR spectrum of this compound would be expected to show characteristic absorption bands for key functional groups. For example, the presence of a carbonyl group (C=O) in the quinone moiety would result in a strong absorption band in the region of 1650-1690 cm⁻¹. savemyexams.com Absorptions corresponding to C-H stretching of aromatic and aliphatic groups, as well as C-O stretching of the ether linkages, would also be anticipated, providing crucial pieces of the structural puzzle. azolifesciences.comsavemyexams.com
Table 2: Expected Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
| C=O (Quinone) | 1650 - 1690 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether) | 1000 - 1300 |
Note: This table is based on typical IR absorption ranges for the indicated functional groups.
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound, particularly its chromophores—the parts of the molecule that absorb light. ijcrt.org The naphthoquinone core of this compound is a significant chromophore. libretexts.org
The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. ubbcluj.ro Conjugated systems, such as the aromatic rings and quinone moiety in this compound, typically exhibit characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity of these bands can be correlated with the extent of conjugation and the presence of certain functional groups. gpatindia.comkvmwai.edu.in For quinone-containing compounds, multiple absorption bands are often observed, corresponding to different electronic transitions (e.g., π → π* and n → π*). libretexts.org
Chromatographic Methods for this compound Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation of this compound from its natural source and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and the purity analysis of this compound. In the isolation process, crude extracts from the producing organism are subjected to a series of chromatographic steps, often culminating in a final purification by HPLC. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be employed based on the polarity of the compound.
For purity assessment, a sample of isolated this compound is injected into an HPLC system. The resulting chromatogram will show a peak corresponding to this compound. The presence of a single, sharp peak is indicative of high purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). By integrating the area of the peak, the quantity of this compound in a sample can also be determined.
Column Chromatography (Conventional and Advanced)
The isolation and purification of this compound from its natural source, the fermentation broth of Nocardia sp., relies heavily on chromatographic techniques. Both conventional and advanced column chromatography methods are essential to separate the compound from a complex mixture of metabolites. nih.gov
Conventional Column Chromatography
Conventional column chromatography, primarily using silica (B1680970) gel as the stationary phase, represents the foundational step in the purification of this compound. nih.gov This technique operates on the principle of adsorption, where compounds in the mixture are separated based on their differing affinities for the stationary phase and the mobile phase. ijcrt.org The crude extract, typically obtained through solvent extraction of the fermentation broth, is loaded onto a silica gel column. nih.gov A solvent system, often a mixture of a non-polar and a polar solvent like dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), is used as the mobile phase or eluent. pitt.edu
The separation process involves a stepwise or gradient elution, where the polarity of the mobile phase is gradually increased. Components with lower polarity and weaker adsorption to the silica gel travel down the column faster, while more polar compounds are retained longer. libretexts.org For this compound, a specific elution with a 15:1 mixture of dichloromethane and methanol has been reported to be effective. pitt.edu Fractions are collected sequentially and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure compound. nih.gov
Advanced Column Chromatography
To achieve the high purity required for definitive structural analysis and biological assays, advanced chromatographic methods are employed. These techniques offer significant improvements in resolution, speed, and efficiency over conventional methods. wjpsonline.com
Flash Chromatography: This is a modification of conventional column chromatography that uses moderate pressure to force the mobile phase through the column more quickly, reducing purification time while maintaining good separation. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to superior resolution and sensitivity. researchgate.net For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is particularly useful. In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and a polar mobile phase is used. drawellanalytical.com The purification of related natural products has been successfully achieved using preparative C18 HPLC columns with a gradient of acetonitrile (B52724) in water, often with a formic acid modifier. mdpi.com This method is highly effective for the final purification step of this compound.
Table 1: Summary of Column Chromatography Methods for this compound Purification This table is interactive. You can sort and filter the data.
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Principle of Separation | Application Stage | Reference(s) |
|---|---|---|---|---|---|
| Conventional Column Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 15:1) | Adsorption | Initial Purification | pitt.edu, nih.gov |
| Flash Chromatography | Silica Gel | Non-polar to polar solvent gradient | Pressurized Adsorption | Intermediate Purification | drawellanalytical.com |
| Reversed-Phase HPLC (RP-HPLC) | C18-bonded Silica | Acetonitrile/Water gradient | Partitioning | Final Purification | mdpi.com, researchgate.net |
Stereochemical Assignments and Absolute Configuration Determination of this compound
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the structural elucidation of a complex natural product like this compound. The molecule possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Identifying which enantiomer corresponds to the naturally occurring form requires sophisticated analytical and synthetic methods.
The absolute configuration of naturally occurring (-)-Nocardione B has been unequivocally established as S. jst.go.jp This determination was primarily achieved through enantioselective total synthesis, a method that creates a specific stereoisomer with a known configuration, which can then be compared to the natural product. jst.go.jpresearchgate.net
Key Methodologies for Stereochemical Determination:
Enantioselective Synthesis: This is considered a definitive method for assigning absolute configuration. The synthesis of (R)-(+)-Nocardione B was accomplished starting from commercially available enantiomers of propylene (B89431) oxide and 5-benzyloxy-1-tetralone. jst.go.jp By comparing the spectroscopic and chiroptical properties (specifically, the optical rotation) of the synthesized (R)-enantiomer with the natural (-)-Nocardione B, the configuration of the natural product was confirmed to be S. jst.go.jpresearchgate.net The development of stereoselective reactions, such as an improved oxa-Pictet–Spengler cyclization, has been instrumental in synthesizing specific stereoisomers of this compound and related pyranonaphthoquinones. researchgate.netresearchgate.net
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom and thus its absolute stereochemistry. nih.govglycoforum.gr.jp While a crystal structure for this compound itself is not cited, this method has been used to determine the absolute configuration of closely related compounds and synthetic precursors, validating stereochemical assignments made by other means. researchgate.netresearchgate.net
Advanced NMR Spectroscopy: While standard NMR provides the basic connectivity of a molecule, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining relative stereochemistry. NOESY experiments detect through-space interactions between protons, allowing for the deduction of their spatial proximity and thus the relative orientation of substituents in the molecule. pitt.eduoup.com Furthermore, the analysis of proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between bonds, helping to define the conformation and configuration of cyclic systems. oup.comnumberanalytics.com
Computational Methods and Circular Dichroism (CD) Spectroscopy: In cases where X-ray quality crystals cannot be obtained, a combination of experimental and computational chiroptical methods is a powerful alternative. frontiersin.org Electronic Circular Dichroism (ECD) or CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which is highly sensitive to its absolute configuration. acs.org The experimental CD spectrum of this compound can be compared to theoretical spectra generated for both the (R) and (S) enantiomers using computational methods like Density Functional Theory (DFT). nih.gov A match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. frontiersin.orgnih.gov This approach has been successfully applied to determine the stereochemistry of many complex natural products. researchgate.net
Elucidation of Nocardione B Biosynthetic Pathways and Genetic Determinants
Proposed Biosynthetic Precursors and Intermediates of Nocardione B
The biosynthesis of pyranonaphthoquinones, including this compound, is believed to originate from a type II polyketide synthase (PKS) pathway. asm.orgnih.gov The carbon backbone of these molecules is assembled from simple acetate (B1210297) precursor units. asm.org Through a series of condensation reactions, a polyketide chain is formed, which then undergoes cyclization and aromatization to create the characteristic fused three-ring aglycone core composed of a pyran, a quinone, and a benzene (B151609) ring. asm.orgnih.gov
While the specific intermediates in the this compound pathway have not been definitively elucidated, the biosynthesis of related pyranonaphthoquinones such as actinorhodin, granaticin, and medermycin (B3063182) provides a well-established model. nih.gov Based on these analogous pathways, the biosynthesis of this compound likely proceeds through a series of polyketide intermediates that are sequentially modified to yield the final structure. The core pyranonaphthoquinone scaffold is likely synthesized from a single polyketide chain derived from the head-to-tail condensation of acetate units.
A proposed key intermediate in the biosynthesis of many pyranonaphthoquinones is 6-deoxydihydrokalafungin. acs.orgacs.org It is plausible that the biosynthetic pathway to this compound also proceeds through similar foundational intermediates, which are then further tailored by specific enzymes to introduce the characteristic functionalities of the this compound molecule.
The table below outlines the proposed general precursors for pyranonaphthoquinone biosynthesis, which are inferred to be involved in the formation of this compound.
| Precursor/Intermediate Type | Description | General Role in Pyranonaphthoquinone Biosynthesis |
| Acetate Units (from Acetyl-CoA and Malonyl-CoA) | The basic building blocks for the polyketide chain. | Form the carbon skeleton of the molecule through sequential condensation reactions catalyzed by a Type II PKS. |
| Polyketide Chain | A linear chain of keto groups at alternating carbons. | The initial product of the PKS which undergoes cyclization and aromatization. |
| Aromatic Intermediates | Fused ring structures formed after initial cyclizations. | Serve as the scaffold for subsequent tailoring reactions. |
| Dihydroxynaphthalene derivatives | Key bicyclic intermediates. | Precursors to the tricyclic pyranonaphthoquinone core. |
Enzymatic Transformations and Reaction Mechanisms in this compound Biosynthesis
The biosynthesis of this compound involves a cascade of enzymatic transformations that construct and modify the pyranonaphthoquinone core. The key enzymes are encoded within a dedicated biosynthetic gene cluster (BGC). While the specific enzymes for this compound have not been fully characterized, their functions can be inferred from homologous pathways in other actinomycetes. nih.gov
The initial steps are catalyzed by a type II PKS, which includes a minimal set of enzymes: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). This machinery is responsible for the assembly of the polyketide backbone. Following the creation of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, oxygenases, and methyltransferases, modify the core structure to produce the final this compound molecule. mdpi.com
Key enzymatic reactions likely involved in this compound biosynthesis include:
Polyketide Synthesis: Assembly of the carbon backbone from acetate units.
Cyclization/Aromatization: Formation of the fused ring system.
Oxidative Modifications: Introduction of hydroxyl and quinone functionalities.
Methylation: Addition of methyl groups to the scaffold.
Glycosylation (if applicable): While not a feature of this compound, many pyranonaphthoquinones are glycosylated, a process catalyzed by glycosyltransferases. asm.orgnih.gov
The table below lists the classes of enzymes likely involved in the biosynthesis of this compound and their putative functions.
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Type II Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetate units to form the polyketide backbone. |
| Cyclase/Aromatase | Facilitates the regiospecific cyclization and subsequent aromatization of the polyketide chain to form the naphthoquinone core. |
| Ketoreductase | Reduces specific keto groups to hydroxyl groups. |
| Oxygenase/Oxidase | Catalyzes the introduction of oxygen atoms, leading to hydroxylations and the formation of the pyran ring. |
| Methyltransferase | Transfers methyl groups, likely from S-adenosylmethionine, to specific positions on the pyranonaphthoquinone scaffold. |
| Dehydratase | Removes water molecules to form double bonds. |
Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) on the bacterial chromosome. nih.gov The genus Nocardia is known to possess a rich diversity of BGCs, suggesting a significant potential for the discovery of novel natural products. karger.comsinica.edu.twnih.gov
While the specific BGC for this compound has not been explicitly detailed in published literature, its identification can be approached through genome mining techniques. nih.gov Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can be used to analyze the genome of a this compound-producing Nocardia strain to identify putative type II PKS gene clusters. mdpi.com The predicted function of the genes within the cluster can then be correlated with the known structure of this compound to propose a candidate BGC.
For example, a study on Nocardia sp. CS682 led to the identification of a furanonaphthoquinone (fnq) gene cluster through genome mining. mdpi.com This cluster was found to be a type II PKS BGC, and its involvement in the production of furanonaphthoquinones was confirmed through genetic manipulation. mdpi.com A similar approach could be employed to identify the this compound BGC.
The table below summarizes the typical components of a pyranonaphthoquinone BGC, which would be expected in the this compound cluster.
| Gene/Protein Component | Typical Function |
| Minimal PKS (KSα, KSβ/CLF, ACP) | Core enzymes for polyketide chain synthesis. |
| Aromatase (ARO) / Cyclase (CYC) | Mediate the folding and cyclization of the polyketide chain. |
| Ketoreductase (KR) | Catalyzes the reduction of a specific keto group. |
| Oxygenases (e.g., monooxygenases) | Involved in tailoring reactions such as hydroxylations. |
| Methyltransferases (MT) | Add methyl groups to the molecule. |
| Regulatory Genes (e.g., SARP) | Control the expression of the biosynthetic genes within the cluster. |
| Transporter Genes | Encode proteins for the export of the final product out of the cell. |
Genetic Engineering Approaches for this compound Yield Enhancement
Once the BGC for this compound is identified, various genetic engineering strategies can be employed to enhance its production. nih.gov These approaches often focus on increasing the expression of the biosynthetic genes or augmenting the supply of precursors.
One common strategy is the overexpression of pathway-specific regulatory genes. mdpi.com Many actinomycete BGCs are controlled by a Streptomyces antibiotic regulatory protein (SARP) family regulator. Overexpressing the SARP associated with the this compound cluster could lead to increased transcription of the biosynthetic genes and, consequently, a higher yield of the compound. mdpi.com
Another approach is to increase the availability of the primary building blocks for polyketide synthesis, namely acetyl-CoA and malonyl-CoA. This can be achieved by overexpressing genes encoding key enzymes in central carbon metabolism, such as acetyl-CoA carboxylase. nih.gov
Furthermore, the deletion of competing metabolic pathways can redirect metabolic flux towards the production of the desired compound. For instance, inactivating the BGCs of other major secondary metabolites in the Nocardia strain could free up precursors and cellular resources for this compound synthesis. nih.gov
The table below outlines potential genetic engineering strategies for enhancing this compound production.
| Strategy | Description | Expected Outcome |
| Overexpression of Pathway-Specific Regulator | Increasing the expression of the SARP or other positive regulator within the this compound BGC. | Enhanced transcription of biosynthetic genes, leading to increased production. |
| Precursor Supply Enhancement | Overexpression of genes like acetyl-CoA carboxylase to increase the pool of malonyl-CoA. | Increased availability of building blocks for polyketide synthesis. |
| Deletion of Competing Pathways | Inactivation of other major secondary metabolite BGCs in the host strain. | Redirection of metabolic flux towards this compound biosynthesis. |
| Optimization of Fermentation Conditions | Modifying culture media and growth parameters to favor this compound production. | Improved yield through optimized cellular metabolism. |
Heterologous Expression Systems for this compound Pathway Investigation
Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable host, is a powerful tool for studying and engineering biosynthetic pathways. karger.comfrontiersin.org This approach can be particularly useful for Nocardia species, as genetic manipulation in the native hosts can be challenging. karger.com
The entire this compound BGC could be cloned and introduced into a well-characterized model actinomycete host, such as Streptomyces coelicolor or Streptomyces avermitilis. nih.gov A successful heterologous expression would confirm the identity of the BGC and provide a platform for further characterization of the biosynthetic enzymes through gene inactivation and complementation studies.
Moreover, heterologous hosts can be engineered to be "clean" backgrounds, lacking their own major secondary metabolites, which simplifies the detection and purification of the target compound. They can also be optimized for high-level production, potentially surpassing the yields obtainable in the native Nocardia strain. karger.com
The table below lists potential heterologous hosts and the rationale for their use in expressing the this compound BGC.
| Heterologous Host | Key Features and Rationale for Use |
| Streptomyces coelicolor | A well-characterized model actinomycete with a wealth of genetic tools. Often used for heterologous expression of actinomycete BGCs. |
| Streptomyces avermitilis | Another widely used host for heterologous expression, known for its high production capabilities of some secondary metabolites. nih.gov |
| Myxococcus xanthus | A bacterial host with a large genome and the ability to express large BGCs. |
| Engineered Nocardia strains | A "clean" Nocardia strain with deleted native BGCs could serve as an improved homologous host. mdpi.com |
Strategies in Nocardione B Chemical Synthesis and Analogue Derivatization
Total Synthesis Approaches for Nocardione B
Total synthesis endeavors aim to construct the target molecule from simple, commercially available starting materials. For this compound, these strategies have centered on the logical and efficient assembly of its naphthoquinone and dihydropyran rings.
Retrosynthetic Analysis and Key Disconnections
The strategic planning of a total synthesis, known as retrosynthetic analysis, involves mentally deconstructing the target molecule into simpler precursors. For (+)-Nocardione B, the analysis reveals two primary disconnections that form the basis of most synthetic routes.
A key disconnection is made at the C-O and C-C bonds of the dihydropyran ring, pointing to an oxa-Pictet–Spengler cyclization as a potential forward reaction. This approach involves the cyclization of a β-naphthylethyl alcohol derivative with an aldehyde or its equivalent. A second major disconnection breaks the naphthoquinone core into an aromatic chromium carbene complex and a chiral alkyne. This suggests the use of the Dötz benzannulation reaction to construct the functionalized naphthalene (B1677914) system in a regiocontrolled manner. thieme-connect.comthieme-connect.com The chirality of the final product is traced back to the chiral alkyne, which can be sourced from the chiral pool. thieme-connect.comscite.ai
Dötz Benzannulation Strategies in this compound Synthesis
The Dötz benzannulation reaction is a powerful method for the construction of highly substituted aromatic rings. thieme-connect.com It involves the thermal reaction of a Fischer carbene complex with an alkyne to generate a hydroquinone (B1673460) derivative, which can be readily oxidized to the corresponding quinone. thieme-connect.com
In the context of a formal synthesis of (+)-Nocardione B, researchers have utilized this reaction as a cornerstone of their strategy. thieme-connect.comthieme-connect.com A key example involves the condensation of the Fischer carbene complex 28 with the chiral alkyne 37 . This reaction successfully assembles the core naphthalene scaffold, yielding the naphthol intermediate 38 in a 69% yield. thieme-connect.comthieme-connect.com This step effectively sets the stage for the subsequent construction of the pyran ring. The Dötz reaction is prized for its ability to create the 1,4-dihydroxy-substituted naphthalene unit, a direct precursor to the naphthoquinone moiety found in this compound. thieme-connect.com
| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |
| Dötz Benzannulation | Fischer Carbene 28 , Chiral Alkyne 37 | Thermal | Naphthol 38 | 69 | thieme-connect.comthieme-connect.com |
Oxa-Pictet–Spengler Cyclization in Core Construction
The oxa-Pictet–Spengler cyclization is the oxygen-based analogue of the well-known Pictet–Spengler reaction. researchgate.net It is a versatile method for synthesizing pyran rings fused to an aromatic system. The reaction typically involves the acid-promoted cyclization of a β-arylethyl alcohol onto a tethered aldehyde or ketone (or their acetal (B89532) equivalents). scite.airesearchgate.net
This cyclization has been a key step in the formal synthesis of (+)-Nocardione B and the total synthesis of related analogues like (+)-eleutherin. thieme-connect.comiitb.ac.in Following the Dötz benzannulation, the resulting naphthol intermediate is elaborated into a precursor suitable for the oxa-Pictet–Spengler reaction. For instance, the intermediate naphthol 38 is protected and deprotected to yield alcohol 39 . thieme-connect.com A subsequent acid-catalyzed oxa-Pictet–Spengler reaction on this alcohol successfully constructs the dihydropyran ring, leading to a mixture of diastereomers that can be separated and advanced toward the target molecules. thieme-connect.com The diastereoselectivity of this cyclization can be influenced by the reaction conditions and the substitution pattern of the starting material. nih.gov
Radical Cyclization Methodologies
While less common for this compound itself, radical cyclization offers an alternative approach to constructing the fused ring systems found in related natural products like Nocardione A. An indirect method has been developed for effecting radical cyclization onto a benzene (B151609) ring, which is typically unreactive toward such additions. acs.orgscience.gov
This strategy involves the preparation of cross-conjugated dienones from simple phenols. acs.orgebi.ac.uk These dienones are designed to undergo a radical cyclization, and the resulting products can be easily aromatized to form the desired naphthol skeleton. acs.org This methodology was successfully applied to the synthesis of ent-nocardione A, the enantiomer of the natural product. acs.orgebi.ac.uk The key transformation involves the cyclization of a radical generated from a precursor like enone 13 to form an intermediate which, after aromatization, provides the core structure of nocardione A. ebi.ac.uk This demonstrates the potential of radical-based methods for assembling the complex frameworks of the nocardione family of compounds.
Application of Chiral Pool Materials in Enantioselective Synthesis
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. york.ac.uk This approach bypasses the need for generating chirality through asymmetric reactions, as the stereochemistry is already embedded in the starting material.
In the enantioselective formal synthesis of (+)-Nocardione B, the required chirality is introduced through a chiral alkyne used in the Dötz benzannulation step. thieme-connect.comscite.ai This chiral alkyne is commonly prepared from an inexpensive chiral pool material, such as (R)-methyl lactate (B86563). scite.ai The synthesis involves converting (R)-methyl lactate over several steps into the desired chiral alkyne 37 , which contains the stereocenter that will ultimately become the chiral center in the dihydropyran ring of this compound. thieme-connect.comscite.ai This strategy ensures that the synthesis produces the desired enantiomer of the target molecule with high optical purity.
Formal Synthesis of this compound and its Analogues
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach validates a new synthetic route without needing to repeat the final, already established steps.
A concise formal synthesis of (+)-Nocardione B has been reported, which also led to the total synthesis of the related pyranonaphthoquinones (+)-eleutherin and (+)-allo-eleutherin. thieme-connect.comthieme-connect.comresearchgate.net The strategy hinges on the Dötz benzannulation and oxa-Pictet–Spengler reactions. researchgate.netrsc.org After constructing the naphthol intermediate 38 via the Dötz reaction, a sequence of deprotection and reaction with dimethyl acetal under acidic conditions led to a 7-membered cyclic acetal. thieme-connect.com Oxidation of this intermediate with ceric ammonium (B1175870) nitrate (B79036) (CAN) produced the quinone 41 in 83% yield. thieme-connect.com Since the conversion of quinone 41 into (+)-Nocardione B had been previously documented, its synthesis constitutes a formal synthesis of the natural product. thieme-connect.com
| Synthetic Stage | Key Reaction | Precursor | Product | Significance | Reference |
| Naphthalene Core Construction | Dötz Benzannulation | Fischer Carbene 28 + Alkyne 37 | Naphthol 38 | Forms the functionalized aromatic core. | thieme-connect.comthieme-connect.com |
| Formal Synthesis Endpoint | Oxidation | Acetal of 38 | Quinone 41 | Known precursor to (+)-Nocardione B. | thieme-connect.com |
This synthetic route is highly efficient, also allowing for the production of analogues. The diastereomeric mixture obtained from the oxa-Pictet–Spengler step can be separated and oxidized to provide both (+)-eleutherin and (+)-allo-eleutherin, demonstrating the versatility of the strategy. thieme-connect.com
Synthetic Routes to this compound Derivatives and Scaffold Modifications
The formal enantioselective synthesis of (+)-Nocardione B has been notably achieved through a strategy centered around two key reactions: the Dötz benzannulation and an oxa-Pictet-Spengler cyclization. researchgate.netthieme-connect.com This approach has also been applied to the synthesis of related natural products like (+)-eleutherin and (+)-allo-eleutherin. researchgate.net
A prominent synthetic sequence commences with the Dötz benzannulation of a Fischer carbene complex with a chiral alkyne. researchgate.net For instance, the condensation of the Fischer carbene complex derived from 2-bromoanisole (B166433) with a suitable chiral alkyne affords the corresponding naphthol derivative in good yield. researchgate.netthieme-connect.com Subsequent deprotection of a silyl (B83357) protecting group, followed by an oxa-Pictet–Spengler reaction with acetaldehyde (B116499) dimethyl acetal, leads to the formation of a key 7-membered cyclic acetal intermediate involving the phenolic hydroxyl group. researchgate.netthieme-connect.com This intermediate is then subjected to oxidation with cerium(IV) ammonium nitrate (CAN) to yield the quinone, a direct precursor that has been previously converted to (+)-Nocardione B. researchgate.netthieme-connect.com
Modifications to this core strategy have been explored to synthesize various analogues. For example, by altering the protecting groups on the phenolic oxygen or by using different aldehydes in the oxa-Pictet-Spengler reaction, a variety of derivatives can be accessed. thieme-connect.com The synthesis of diastereomeric products like (+)-eleutherin and (+)-allo-eleutherin from a common intermediate highlights the tunability of the stereochemical outcome at the pyran ring junctions. thieme-connect.com
Alternative approaches to the pyranonaphthoquinone scaffold, while not always directly applied to this compound, offer insights into potential scaffold modifications. These include the Hauser-Kraus annulation and various palladium-catalyzed cyclizations, such as the Heck reaction. thieme-connect.comcsir.co.za For instance, the synthesis of certain pyranonaphthoquinones has been achieved via a Heck coupling to install an allyl group, followed by other transformations to form the pyran ring. nih.gov These alternative methods provide a toolkit for creating a wider diversity of this compound analogues by modifying the core scaffold itself.
Table 1: Key Synthetic Steps in the Formal Synthesis of (+)-Nocardione B
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Dötz Benzannulation | Fischer Carbene Complex, Chiral Alkyne | Naphthol derivative | 69 | researchgate.netthieme-connect.com |
| 2 | Deprotection & Cyclization | 1. TBAF; 2. (MeO)₂CHMe, CSA | 7-membered cyclic acetal | 93 | researchgate.netthieme-connect.com |
| 3 | Oxidation | CAN, MeCN/H₂O | Quinone precursor to (+)-Nocardione B | 83 | researchgate.netthieme-connect.com |
Comparison of Synthetic Efficiency and Stereoselectivity
The efficiency and stereoselectivity of synthetic routes to this compound and its congeners are critical metrics for their practical application. The Dötz benzannulation/oxa-Pictet-Spengler strategy is a powerful method for constructing the pyranonaphthoquinone core, but it is not without its challenges, particularly concerning stereocontrol in the cyclization step.
The Dötz benzannulation itself is a highly efficient method for the rapid assembly of the functionalized naphthalene core, often proceeding in good yields. thieme-connect.comthieme-connect.com However, the subsequent oxa-Pictet-Spengler reaction can lead to mixtures of diastereomers. thieme-connect.com For example, in the synthesis of eleutherin (B1217887) and allo-eleutherin, the oxa-Pictet-Spengler reaction produced a mixture of diastereomers that required separation. thieme-connect.com The stereochemical outcome of this reaction can be influenced by the nature of the substituents and the reaction conditions, including the choice of Lewis or Brønsted acid catalyst. nih.govresearchgate.net
An alternative strategy for the synthesis of related pyranonaphthoquinones, such as frenolicin (B1242855) B, involves a Heck coupling followed by a Sharpless asymmetric dihydroxylation and lactonization. nih.gov This approach has been compared to the Dötz benzannulation route. While the Dötz strategy can be very direct, the Heck-based approach may offer better control over the stereochemistry introduced in the pyran ring precursor. nih.gov Thorson and coworkers have demonstrated that the stereoselectivity of the oxa-Pictet-Spengler cyclization can be tuned to favor either the cis or trans diastereomer by careful selection of the Lewis acid catalyst. nih.gov For instance, using Cu(OTf)₂ can favor the formation of the α-configured product, while other conditions can lead to the β-configured isomer. nih.gov
Table 2: Comparison of Synthetic Strategies for Pyranonaphthoquinone Synthesis
| Strategy | Key Reactions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Fernandes et al. | Dötz Benzannulation, oxa-Pictet-Spengler Cyclization | Rapid construction of naphthalene core. | Can result in diastereomeric mixtures in the cyclization step, requiring separation or isomerization. | researchgate.netthieme-connect.com |
| Thorson et al. (for Frenolicin B) | Heck Coupling, Sharpless Asymmetric Dihydroxylation, oxa-Pictet-Spengler Cyclization | Potentially better stereocontrol in the pyran ring formation; tunable diastereoselectivity of cyclization. | May involve more steps compared to the Dötz strategy. | nih.gov |
| Hauser-Kraus Annulation | [4+2] Cycloaddition | Convergent approach to the quinone system. | May require specific substitution patterns on the dienophile and diene. | thieme-connect.com |
Investigations into the Biological Activities and Molecular Mechanisms of Nocardione B
Cdc25B Tyrosine Phosphatase Inhibition by Nocardione Bnih.govnpatlas.org
Nocardione B has been identified as an inhibitor of Cdc25B tyrosine phosphatase, a key enzyme in cell cycle regulation. nih.govnpatlas.org
Enzymatic Inhibition Kinetics and Specificity
This compound, along with its counterpart Nocardione A, was discovered during a screening for inhibitors of Cdc25B tyrosine phosphatase. portico.org While detailed kinetic studies on this compound are not as extensively reported as for Nocardione A, the initial discovery highlights its inhibitory potential against this specific phosphatase. For comparison, Nocardione A was found to inhibit Cdc25B, as well as protein-tyrosine phosphatases PTP1B and FAP-1, at a concentration of 10 µM. nih.gov The inhibitory activity of these compounds is often assessed by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. The structural similarity between Nocardione A and B suggests a comparable, though not identical, inhibitory profile. Further research is needed to fully characterize the enzymatic inhibition kinetics of this compound, including its mode of inhibition (e.g., competitive, noncompetitive) and its precise IC50 and Ki values. mdpi.comkhanacademy.orgsci-hub.se
Molecular Interactions and Binding Affinity Studies
The binding of inhibitors to enzymes is a critical factor in their efficacy. While specific molecular docking and binding affinity studies for this compound with Cdc25B are not extensively detailed in the available literature, the interaction is likely governed by the formation of non-covalent bonds between the inhibitor and the enzyme's active site. The planar, aromatic structure of the naphtho[1,2-b]furan-4,5-dione (B1211137) core is a common feature in many enzyme inhibitors and likely plays a crucial role in its binding. escholarship.org Understanding the precise molecular interactions would require advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex or computational modeling, which could reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.
In Vitro Cellular Activity Studies of this compound
Beyond its enzymatic inhibition, this compound has been evaluated for its effects on various cell types, revealing both antifungal and cytotoxic properties.
Antifungal Activities against Relevant Pathogensnih.gov
This compound has demonstrated antifungal properties. nih.gov The initial report on its discovery mentioned that it possesses antifungal activity, although specific details on the range of susceptible fungal pathogens and the minimum inhibitory concentrations (MICs) were not extensively provided for this compound itself. nih.govportico.org For context, Nocardione A showed moderate antifungal activity against a range of yeasts and fungi. portico.org The evaluation of antifungal efficacy typically involves testing the compound against a panel of clinically relevant fungi and determining the lowest concentration that prevents visible growth.
Cytotoxic Activities against Various Cell Linesnih.govplos.orgnih.gov
This compound has exhibited cytotoxic effects against various cancer cell lines. nih.govplos.orgnih.gov Studies have shown that extracts from Nocardia species containing these compounds have cytotoxic activity. For instance, culture broth extracts of a Nocardia strain showed significant cytotoxicity against murine B16 melanoma cell lines. plos.orgnih.gov While the specific contribution of this compound to this activity was not isolated in all studies, related compounds like Nocardione A have demonstrated significant cytotoxicity against human cervical carcinoma HeLa and human non-small cell lung carcinoma SBC-5 cells. portico.org
Table 1: Cytotoxic Activity of Nocardia sp. Extracts
Note: The IC50 values are for the crude extracts and not for purified this compound. The data indicates the potential cytotoxic nature of compounds produced by this Nocardia strain. plos.orgnih.gov
Modulation of Cell Cycle Progression Pathways
The inhibition of Cdc25B by this compound suggests a direct mechanism for modulating cell cycle progression. nih.gov Cdc25 phosphatases are crucial for the G2/M transition, and their inhibition can lead to cell cycle arrest at this checkpoint. nih.gov This mechanism is a common strategy for anticancer drug development. While direct studies on this compound's effect on cell cycle progression are limited, the known function of its target, Cdc25B, points towards this pathway. nih.gov For example, other compounds that inhibit key cell cycle regulators have been shown to cause an accumulation of cells in specific phases of the cell cycle, which can be analyzed by techniques like flow cytometry. researchgate.net
Induction of Apoptosis and Necrosis in Cellular Models
The ability of this compound to directly induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) has not been extensively detailed in available research. However, studies on related compounds and the source organism provide significant insights.
The closely related compound, (+)-Nocardione A, has been shown to possess cytotoxic activity, killing human myeloid leukemia cell lines through a mechanism associated with apoptosis. rsc.org Apoptosis is a controlled, non-inflammatory process of cell suicide characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. frontiersin.orgscispace.com
In contrast, infections with bacteria from the Nocardia genus can induce both apoptosis and necrosis in host cells. frontiersin.orgmsdvetmanual.com Necrosis is a form of cell death resulting from injury, characterized by cell swelling and lysis, which triggers an inflammatory response. frontiersin.orgnih.gov For instance, studies on macrophages infected with Nocardia seriolae showed an increase in both apoptotic and necrotic cells over time. nih.gov This was confirmed by the upregulation of pre-apoptotic genes (like Bax, caspase-8, and caspase-9) and a significant increase in the release of lactate (B86563) dehydrogenase (LDH), a biomarker for cell membrane rupture and necrosis. frontiersin.orgnih.gov While apoptosis may help in containing the infection without inflammation, the induction of necrosis can prolong the inflammatory state. nih.gov
Table 1: Cellular Fate in Response to Nocardia Infection
| Cell Death Pathway | Key Features in Nocardia-Infected Macrophages | Reference |
|---|---|---|
| Apoptosis | Upregulation of pre-apoptotic genes (Bax, cyto-c, caspase-8, caspase-9). Chromatin condensation and formation of apoptotic vesicles. | frontiersin.org |
| Necrosis | Increased release of Lactate Dehydrogenase (LDH), indicating cell membrane rupture. | nih.gov |
Immunomodulatory Effects and Cellular Host Responses
Direct studies on the immunomodulatory effects of isolated this compound are limited. However, the cellular host response to infections by Nocardia species is well-documented and provides a context for the potential immunomodulatory role of its metabolites.
The immune response to Nocardia is primarily T-cell-mediated, as the organism is an intracellular pathogen capable of surviving within phagocytes like macrophages. msdvetmanual.comnih.gov The bacteria's cell wall contains mycolic acids that help it resist degradation within these immune cells. msdvetmanual.com This resistance often leads to a suppurative to pyogranulomatous inflammation, a chronic inflammatory reaction characterized by the formation of pus and granulomas. frontiersin.orgmsdvetmanual.com
Some compounds produced by Nocardia have demonstrated direct immunomodulatory activities. For example, specific compounds isolated from Nocardia farcinica have been shown to suppress immune responses by inhibiting the Notch signaling pathway in macrophages. mdpi.com Conversely, other protein factors from N. farcinica can activate pro-inflammatory pathways, such as the NF-κB and MAPK signaling cascades in microglial cells, leading to the production of inflammatory cytokines. nih.govnih.gov This dual capability to both suppress and activate immune responses highlights the complex interactions between Nocardia metabolites and the host immune system. Patients with compromised cell-mediated immunity, particularly T-cell deficiencies, are notably more susceptible to severe Nocardia infections. nih.govfrontiersin.org
Mechanistic Elucidation of Biological Activities
Identification of Molecular Targets Beyond Cdc25B
This compound was initially identified as an inhibitor of Cdc25B, a dual-specificity protein phosphatase that plays a crucial role in activating the cyclin-dependent kinase complex, thereby promoting entry into mitosis. nih.govpitt.edu Its inhibitory activity makes it a target of interest for anticancer drug development. researchgate.net
While research on this compound's other molecular targets is not widely available, studies on its analog, Nocardione A, have identified additional targets. Nocardione A was found to inhibit not only Cdc25B but also two other protein tyrosine phosphatases (PTPs): PTP1B and FAP-1. nih.gov PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways and has been implicated in inflammation. mdpi.com The inhibition of multiple phosphatases suggests a broader mechanism of action for this class of compounds.
Table 2: Inhibitory Activity of Nocardione A on Protein Tyrosine Phosphatases
| Enzyme Target | Class | Biological Role | Reference |
|---|---|---|---|
| Cdc25B | Dual-Specificity Phosphatase | Cell Cycle Regulation (G2/M transition) | nih.gov |
| PTP1B | Protein Tyrosine Phosphatase | Negative regulator of insulin/leptin signaling; Inflammation | nih.gov |
| FAP-1 | Protein Tyrosine Phosphatase | Regulation of Fas-mediated apoptosis | nih.gov |
Investigation of Signaling Pathway Modulation (e.g., MAPK Pathway)
There is no direct evidence from the reviewed literature showing that this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. However, multiple studies have established that the MAPK pathway is a critical component of the host response to Nocardia infection.
The p38 MAPK pathway, in particular, appears to be a conserved pathway that mediates host resistance. In the nematode Caenorhabditis elegans, the PMK-1/p38 MAPK pathway is essential for defense against N. farcinica infection. mdpi.com Similarly, in mammals, N. farcinica can activate dendritic cells via the p38 MAPK pathway. mdpi.com Furthermore, a virulence factor protein from N. farcinica, known as NbtS, has been shown to activate the MAPK/NF-κB signaling pathway in microglial cells, leading to a pro-inflammatory response and apoptosis. nih.govnih.gov These findings suggest that molecules from Nocardia can interact with and modulate this key signaling cascade, although the specific role of this compound in this process remains to be elucidated.
Gene Expression Profiling and Proteomic Analysis in Response to this compound
No studies were identified that performed gene expression profiling or proteomic analysis on cells specifically in response to treatment with this compound.
However, such analyses have been conducted in the context of Nocardia infections, providing a framework for how the host responds at a molecular level. An integrated proteomic and transcriptomic analysis of the northern snakehead fish infected with Nocardia seriolae identified 700 differentially expressed proteins in the spleen. nih.gov Upregulated proteins were involved in crucial immune pathways, including:
Chemokine signaling
Complement and coagulation cascades
Natural killer cell-mediated cytotoxicity
Th17 cell differentiation nih.gov
These analyses reveal complex changes in multiple signaling pathways during the host's attempt to fight the infection. nih.gov While these results are not specific to this compound, they illustrate the powerful techniques that could be used in the future to map the precise cellular pathways modulated by this specific compound.
In Vivo Pre-clinical Efficacy Studies in Animal Models (excluding human trials)
No preclinical studies evaluating the in vivo efficacy of this compound in animal models were found in the reviewed literature. The transition from promising in vitro results to successful in vivo efficacy is a significant challenge in drug development, with a low percentage of therapies tested in animals ultimately gaining regulatory approval for human use. plos.org
While no data exists for this compound, related research provides context. For example, in vivo studies in mice infected with Nocardia farcinica have been crucial for understanding the role of specific bacterial proteins in pathogenesis. Mice infected with a bacterial strain where a key virulence gene was deleted showed higher survival rates and reduced brain inflammation, demonstrating the in vivo relevance of specific molecular targets. nih.gov Additionally, other quinone compounds, structurally related to the nocardiones, have shown in vivo activity against pathogens like Trypanosoma cruzi in mouse models. rsc.org These examples underscore the importance of future in vivo studies to determine if the in vitro phosphatase-inhibiting activity of this compound translates to therapeutic efficacy in a living organism.
Structure Activity Relationship Sar Studies of Nocardione B and Its Derivatives
Systematic Modification of Nocardione B Scaffold and Functional Groups
This compound belongs to the pyranonaphthoquinone class of natural products, characterized by a naphtho[1,2-b]furan-4,5-dione (B1211137) core. nih.govrsc.org Synthetic efforts have enabled the creation of various analogues to probe the importance of different structural components.
Key modifications have targeted several areas of the molecule:
The Pyran Ring: Modifications to the pyran ring, including changes to the substituents and stereochemistry at positions 1 and 3, have been investigated. The synthesis of analogues with altered stereochemistry, such as (+)-allo-eleutherin, a diastereomer of a related pyranonaphthoquinone, has been crucial in understanding the spatial requirements for activity. researchgate.net
The Naphthoquinone Core: The aromatic and quinone portions of the molecule are critical for its activity. Modifications have included the introduction or alteration of substituents on the benzene (B151609) ring. For instance, the synthesis of 7-deoxy analogues of related pyranonaphthoquinones has been explored to determine the role of specific hydroxyl groups. researchgate.net
The Furan (B31954) Moiety: In the case of this compound, which possesses a naphtho[1,2-b]furan-4,5-dione structure, modifications to the furan ring are a key area of interest. nih.gov The synthesis of various dihydronaphthofuran derivatives has been a general strategy to explore the biological potential of this heterocyclic system. rsc.org
Correlating Structural Features with Cdc25B Inhibitory Potency
This compound and its analogue, Nocardione A, have been identified as inhibitors of Cdc25B tyrosine phosphatase. nih.govnih.gov The quinone moiety is a common feature among many Cdc25 inhibitors and is believed to be crucial for their inhibitory mechanism. mdpi.comnih.gov It is hypothesized that quinones may inhibit Cdc25 phosphatases through the generation of reactive oxygen species (ROS), leading to the oxidation of the catalytic cysteine residue in the enzyme's active site. fsu.edu
SAR studies on related pyranonaphthoquinone and quinone compounds have provided insights that are likely applicable to this compound:
The Quinone Core: The 1,4-naphthoquinone (B94277) core is a recurring structural motif in many potent Cdc25 inhibitors. rsc.org Studies on other quinone-based inhibitors have shown that the electrophilicity of the quinone is important for activity.
Substituents on the Aromatic Ring: The nature and position of substituents on the benzenoid ring of the naphthoquinone system can significantly influence inhibitory potency. For some quinoline-5,8-quinones, substitutions at the C3-position were found to be slightly superior to those at the C2-position for Cdc25B inhibition. researchgate.net
The Pyran/Furan Ring System: The role of the heterocyclic ring fused to the naphthoquinone core is an area of active investigation. For some pyranonaphthoquinone derivatives, it was found that the pyran ring itself was not a crucial factor for Cdc25A inhibitory activity, suggesting the naphthoquinone core is the primary contributor. researchgate.net
The following table summarizes the Cdc25B inhibitory activity of Nocardione A and related compounds.
| Compound | Structure | Cdc25B Inhibition | Reference |
| Nocardione A | Naphtho[1,2-b]furan-4,5-dione derivative | Inhibited at 10 µM | nih.gov |
| This compound | Naphtho[1,2-b]furan-4,5-dione derivative | Inhibitor | nih.govrsc.org |
| Caulibugulone A | Quinone-based natural product | IC₅₀ = 6.7 ± 1.3 µM | pitt.edu |
| Caulibugulone B | Quinone-based natural product | IC₅₀ = 2.7 ± 0.5 µM | pitt.edu |
Impact of Structural Changes on Antifungal and Cytotoxic Potency
Nocardione A has demonstrated moderate in vitro antifungal and cytotoxic activity. nih.govnih.gov The structural features influencing these activities are also a subject of SAR studies. It is often observed that the structural requirements for antifungal and cytotoxic activities may differ from those for enzyme inhibition.
Cytotoxic Potency: The cytotoxicity of quinone-containing compounds is often linked to their ability to generate ROS, leading to oxidative stress and apoptosis. rsc.org Therefore, modifications that enhance ROS production could increase cytotoxicity. For instance, (+)-Nocardione A has been shown to kill human myeloid leukemia cell lines through a mechanism associated with apoptosis. rsc.org The cytotoxic activity of related compounds, nocobactins NA-a and NA-b, was found to be significantly reduced upon chelation with iron, highlighting the importance of the metal-chelating properties for their biological effect. nih.gov
The table below presents the cytotoxic activity of some Nocardione-related compounds.
| Compound | Cell Line | Cytotoxic Activity | Reference |
| Nocardione A | Human myeloid leukemia cells | Active | rsc.org |
| Nocobactin NA-a | HSC-2, HSC-3, HL-60 | High | nih.gov |
| Nocobactin NA-b | HSC-2, HSC-3, HL-60 | High | nih.gov |
| Ferri-nocobactin NA-a | Not specified | Two orders lower than Nocobactin NA-a | nih.gov |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry plays a vital role in elucidating the SAR of this compound and its derivatives. Molecular modeling and docking studies provide insights into the binding interactions between the inhibitors and the active site of Cdc25B.
Molecular Docking: Docking simulations can predict the binding mode of this compound analogues within the catalytic site of Cdc25B. These studies help to identify key amino acid residues that interact with the inhibitor. For example, docking studies of the related compound juglone (B1673114) with Cdc25B suggested interactions with residues L477 and R479. nih.gov The binding site of Cdc25 phosphatases has been described as having a "swimming pool" pocket and the substrate catalytic site, both of which are potential binding regions for inhibitors. nih.gov
Induced-Fit Docking (IFD): IFD studies can account for the flexibility of the enzyme's active site upon ligand binding, providing a more accurate prediction of the binding conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): While specific QSAR studies for this compound are not widely reported, this approach is generally used to correlate physicochemical properties of a series of compounds with their biological activity. Such models can be valuable for predicting the potency of newly designed analogues.
These computational approaches, combined with experimental data, provide a rational basis for the design of novel this compound derivatives with improved potency and selectivity. researchgate.netresearchgate.net
Pre Clinical Assessment of Nocardione B S Pharmacological Potential
Investigation of Nocardione B as a Prototype for Antineoplastic Agents
The primary mechanism of action identified for this compound that suggests potential antineoplastic properties is its activity as a protein tyrosine phosphatase inhibitor. ebi.ac.uk Specifically, it has been shown to inhibit Cdc25B tyrosine phosphatase. ebi.ac.uk Protein tyrosine phosphatases are crucial enzymes that regulate a variety of cellular processes, and their dysregulation is often implicated in the development and progression of cancer. The inhibition of these enzymes is a key strategy in the development of novel cancer therapies.
While direct studies on this compound's efficacy against cancer cell lines are not extensively documented in the available literature, its role as a Cdc25B inhibitor positions it as a compound of interest for further investigation in oncology.
| Biological Target | Compound Class | Reference |
| Cdc25B tyrosine phosphatase | naphtho[1,2-b]furan-4,5-dione (B1211137) | ebi.ac.uk |
Therapeutic Potential in Addressing Fungal Infections
In addition to its activity as a protein tyrosine phosphatase inhibitor, this compound has been identified as possessing antifungal properties. ebi.ac.uk The initial studies documenting the isolation of this compound also reported its activity against fungal organisms. ebi.ac.uk However, detailed studies providing specific data such as Minimum Inhibitory Concentration (MIC) values against a broad panel of fungal species are not currently available in the public domain. The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents, and natural products like this compound represent a promising avenue for such research.
| Identified Activity | Source Organism | Reference |
| Antifungal | Nocardia sp. TP-A0248 | ebi.ac.uk |
Exploratory Research on Anti-inflammatory and Immunosuppressive Modalities
There is currently no available scientific literature or pre-clinical data pertaining to the exploratory research of this compound for any anti-inflammatory or immunosuppressive modalities.
Analytical and Detection Methodologies for Nocardione B in Research Matrices
Chromatographic Quantification Techniques for Nocardione B (e.g., HPLC-UV/MS)
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the quantification of this compound. This technique separates components of a mixture, allowing for the isolation and measurement of the target compound. When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC offers high sensitivity and specificity.
For the analysis of this compound, reversed-phase HPLC is commonly utilized. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is typically achieved using a gradient elution, where the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is changed over time to effectively separate the compounds. researchgate.net While specific, detailed protocols for the quantitative analysis of this compound are not extensively published, the general principles of HPLC analysis for similar natural products are well-established. researchgate.netsci-hub.se
The detection and quantification of this compound can be accomplished using several types of detectors:
UV Detection: this compound possesses chromophores that absorb UV light. By monitoring the absorbance at a specific wavelength, the concentration of the compound can be determined. nih.govchromatographyonline.com The choice of wavelength is critical and is based on the UV spectrum of the pure compound to ensure maximum sensitivity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of certainty in identification and quantification. nih.govnih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized this compound molecule, which is a unique and identifying characteristic. This method is particularly advantageous when analyzing complex samples, as it can distinguish this compound from other co-eluting compounds. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting the parent ion and detecting characteristic daughter ions.
Table 1: General Parameters for HPLC-UV/MS Analysis of Naphthoquinone-type Compounds
| Parameter | Specification | Rationale |
| Column | C18 (Reversed-Phase) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization efficiency in MS. researchgate.net |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for the selection of the optimal detection wavelength. MS provides high selectivity and structural information. nih.govnih.gov |
| Injection Volume | 5-20 µL | A typical injection volume for analytical HPLC. |
| Flow Rate | 0.5-1.0 mL/min | A standard flow rate for analytical C18 columns. |
Spectroscopic Methods for this compound Detection and Purity Verification
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the carbon framework. Comparison of the obtained NMR data with reported values for this compound confirms its identity. pitt.eduresearchgate.net The absence of signals from impurities in the NMR spectra is a strong indicator of the sample's purity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its carbonyl (C=O) and other functional groups, providing further confirmation of its structure. acs.org
Development of Bioanalytical Assays for this compound in Biological Samples (non-clinical)
The development of bioanalytical assays is crucial for studying the behavior of this compound in biological systems, such as in non-clinical pharmacokinetic studies. These assays are designed to accurately measure the concentration of the compound in complex biological matrices like plasma, urine, or tissue homogenates. kcasbio.comnih.gov
A typical bioanalytical method for this compound would likely involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.gov The development and validation of such an assay would include the following steps:
Sample Preparation: This step is critical to remove interfering substances from the biological matrix. kcasbio.com Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The goal is to efficiently extract this compound while minimizing matrix effects, which can suppress or enhance the MS signal. nih.gov
Chromatographic Separation: An optimized HPLC method is used to separate this compound from any remaining matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: For quantitative analysis, a tandem mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific fragment ion. This highly selective detection method allows for accurate quantification even at very low concentrations.
Method Validation: The assay must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.
Table 2: Conceptual Bioanalytical Method for this compound in a Non-Clinical Matrix
| Step | Technique | Purpose |
| Matrix | Plasma, Tissue Homogenate | Non-clinical biological sample. kcasbio.com |
| Extraction | Solid-Phase Extraction (SPE) | To isolate this compound and remove interfering components. |
| Analysis | LC-MS/MS (MRM mode) | For highly selective and sensitive quantification. nih.gov |
| Internal Standard | A structurally similar compound | To correct for variability in extraction and instrument response. |
Advanced Molecular Methodologies for this compound-Producing Organism Detection in Environmental Samples
Identifying the microorganisms that produce this compound in their natural environment is key to understanding its ecological significance and for potential biotechnological applications. Advanced molecular techniques, particularly those based on the Polymerase Chain Reaction (PCR), have revolutionized the detection of specific microorganisms without the need for cultivation. brieflands.com
The general approach involves:
Identifying Biosynthetic Genes: The first step is to identify the gene or gene cluster responsible for the biosynthesis of this compound in a known producing organism, such as a species of Nocardia. mdpi.com
Primer Design: Once the target gene sequence is known, specific primers can be designed that will only amplify a segment of that gene.
PCR-based Detection: DNA is extracted from an environmental sample (e.g., soil, sediment). A PCR reaction is then performed using the designed primers. If the this compound-producing organism is present, the target gene will be amplified, and the resulting PCR product can be visualized by gel electrophoresis. brieflands.com
More advanced molecular methods include:
Quantitative PCR (qPCR): This technique allows for the quantification of the target gene, providing an estimate of the abundance of the this compound-producing organism in the sample.
Droplet Digital PCR (ddPCR): ddPCR offers a highly precise and sensitive method for quantifying nucleic acids, which can be particularly useful for detecting low pathogen loads in environmental or biological samples. mdpi.com
Metagenomic Next-Generation Sequencing (mNGS): This powerful technique involves sequencing all the DNA in an environmental sample. By analyzing the vast amount of sequence data, it is possible to identify the biosynthetic gene clusters for this compound and other natural products, providing insights into the metabolic potential of the entire microbial community. frontiersin.org
Multilocus Sequence Analysis (MLSA): This method uses the sequences of several housekeeping genes to provide a more robust and accurate identification of Nocardia species compared to single-gene analysis. nih.gov
These molecular tools are invaluable for exploring the distribution and diversity of this compound producers in various ecosystems. msdvetmanual.com
Future Directions and Challenges in Nocardione B Research
Unexplored Biosynthetic Capacities of Nocardia Strains for Nocardione B Analogues
The genus Nocardia, a group of soil-dwelling actinomycetes, is the natural source of this compound. researchgate.netmsdmanuals.comwikipedia.org These bacteria are known for their significant biosynthetic potential, producing a wide array of diverse secondary metabolites. researchgate.netresearchgate.net Recent genomic and metabolomic studies have revealed that Nocardia strains possess a wealth of biosynthetic gene clusters (BGCs), many of which are still uncharacterized. nih.gov This suggests a vast, unexplored capacity for producing a variety of this compound analogues and other novel natural products.
A key challenge lies in activating these "silent" or cryptic BGCs to induce the production of new compounds. Future research will likely focus on developing and applying strategies such as genome mining, co-cultivation with other microorganisms, and the use of chemical elicitors to unlock this hidden biosynthetic potential. nih.gov Comparative genomics across different Nocardia species could also provide insights into the evolution of these pathways and guide the targeted discovery of new this compound-related structures. nih.govdovepress.com Understanding the regulatory networks that control the expression of these gene clusters will be crucial for harnessing the full biosynthetic power of these microorganisms.
Development of Novel Synthetic Routes to Access Underexplored this compound Structural Space
While nature provides a template, chemical synthesis offers the ability to create a much wider range of this compound analogues with potentially enhanced or novel biological activities. Several total syntheses of this compound and its stereoisomers have been reported, often employing key reactions like the Dötz benzannulation and oxa-Pictet–Spengler cyclization. researchgate.netthieme-connect.comresearchgate.netscite.ai These routes have been instrumental in confirming the structure of the natural product and providing access to material for biological evaluation. researchgate.net
Comprehensive Mechanistic Studies of this compound's Broad Biological Spectrum
This compound has been reported to exhibit a range of biological activities, including inhibitory effects against certain enzymes. thieme-connect.com However, a comprehensive understanding of its mechanism of action across its full biological spectrum is still lacking. Future research needs to delve deeper into the molecular targets of this compound and its analogues.
This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify the specific proteins and pathways with which this compound interacts. For instance, investigating its effects on cellular signaling pathways, enzyme kinetics, and protein-ligand interactions will be crucial. Understanding how the stereochemistry and structural features of different this compound analogues influence their biological activity will also be a key area of investigation. researchgate.net Elucidating these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents.
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding this compound. nih.govnih.gov These technologies can provide a global view of the cellular response to this compound, helping to identify its molecular targets and elucidate its mechanism of action. nih.gov
For example, comparative metabolomics of Nocardia strains can reveal the production of novel this compound analogues and other related metabolites. nih.gov Transcriptomic and proteomic analyses of cells treated with this compound can identify changes in gene and protein expression, providing clues about the pathways it affects. nih.gov Integrating these multi-omic datasets will be a significant challenge but holds the promise of generating new hypotheses and providing a more holistic understanding of this compound's biological role. nih.gov This approach can accelerate the discovery of new bioactive compounds and the elucidation of their complex biological functions.
Addressing Scalability and Sustainability in this compound Production for Research Purposes
A significant hurdle in the research and development of any natural product is the ability to produce sufficient quantities of the compound in a scalable and sustainable manner. nih.govphiri.eudiva-portal.org For this compound, this involves challenges in both fermentation-based production from Nocardia strains and chemical synthesis.
Future research must address the optimization of fermentation conditions to improve the yield of this compound from its natural source. This could involve metabolic engineering of the producing Nocardia strain to enhance the expression of the biosynthetic pathway. On the synthetic front, developing more efficient and cost-effective synthetic routes will be crucial for producing larger quantities of this compound and its analogues for extensive biological testing. thieme-connect.comresearchgate.net Furthermore, considerations of sustainability, such as the use of greener solvents and reagents and the development of biocatalytic steps, will become increasingly important. nih.gov Addressing these challenges is essential to ensure a stable supply of this compound for ongoing and future research endeavors.
Q & A
Q. Table 1: Comparison of Structural Elucidation Techniques
| Technique | Resolution | Strengths | Limitations |
|---|---|---|---|
| NMR | 0.5–1.0 Å | Identifies stereochemistry | Requires pure, soluble samples |
| X-ray | <0.1 Å | Absolute configuration determination | Dependent on crystal quality |
| HRMS | 1–5 ppm | Molecular formula confirmation | No structural details beyond formula |
(Basic) How should researchers design initial bioactivity screening assays for this compound to ensure reliability?
Answer:
Initial bioactivity screens should prioritize reproducibility and relevance to therapeutic hypotheses:
- Cell Line Selection: Use standardized cell lines (e.g., ATCC-certified) with documented sensitivity to related compounds .
- Dose Range: Test logarithmic concentrations (e.g., 0.1–100 µM) to capture dose-response relationships and calculate IC50 values .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .
- Replication: Perform triplicate experiments with independent replicates to assess variability .
(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Answer:
Discrepancies often arise from differences in bioavailability, metabolism, or model systems. Mitigation strategies include:
- Pharmacokinetic (PK) Profiling: Measure plasma/tissue concentrations in vivo to correlate with in vitro effective doses .
- Metabolite Screening: Identify active or inhibitory metabolites using LC-MS/MS to explain altered efficacy .
- Interspecies Comparisons: Use humanized mouse models or primary human cells to bridge translational gaps .
- Meta-Analysis: Systematically review existing data to identify confounding variables (e.g., pH, serum proteins in cell culture) .
(Advanced) How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens of this compound in preclinical studies?
Answer:
PK/PD integration requires iterative experimental and computational steps:
Data Collection:
- Measure plasma/tissue concentrations over time (PK) and correlate with biomarkers (PD) like tumor volume reduction .
Model Selection:
- Use compartmental models (e.g., non-linear mixed-effects) to account for inter-individual variability .
Parameter Optimization:
Q. Table 2: Key PK/PD Parameters for this compound
| Parameter | Definition | Impact on Dosing |
|---|---|---|
| AUC0-24 | Total drug exposure over 24 hours | Guides daily dose requirements |
| Cmax | Peak plasma concentration | Predicts toxicity thresholds |
| EC50 | Concentration for 50% efficacy | Informs minimum effective dose |
(Basic) What statistical approaches are essential for analyzing dose-response relationships in this compound studies?
Answer:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Power Analysis: Predefine sample sizes (e.g., n ≥ 6) to ensure statistical significance (α = 0.05, power = 0.8) .
(Advanced) How can researchers address variability in this compound’s antimicrobial efficacy across bacterial strains?
Answer:
Variability may stem from genetic resistance or compound stability. Approaches include:
- Genomic Sequencing: Identify resistance genes (e.g., efflux pumps) in non-responsive strains .
- Stability Assays: Test compound integrity under varying pH, temperature, and storage conditions .
- Synergy Screening: Combine this compound with adjuvants (e.g., efflux inhibitors) to overcome resistance .
(Basic) What ethical and reporting standards apply to preclinical studies of this compound?
Answer:
- Animal Welfare: Follow NIH/ARRIVE guidelines for humane endpoints, randomization, and blinding .
- Data Transparency: Report negative results and experimental limitations to avoid publication bias .
- Replication: Share raw data and protocols via repositories like Zenodo to enhance reproducibility .
(Advanced) What in silico tools are recommended for predicting this compound’s drug-likeness and target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to putative targets (e.g., bacterial topoisomerases) .
- ADMET Prediction: Employ SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability .
- Network Pharmacology: Map compound-target-disease interactions using STRING or Cytoscape .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
